2-Bromo-6-methoxymethylnaphtalene
Description
These derivatives are critical intermediates in pharmaceuticals, particularly for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like nabumetone . The bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions), while the methoxy or methoxymethyl groups influence solubility and metabolic stability in drug candidates .
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-bromo-6-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C12H11BrO/c1-14-8-9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,8H2,1H3 |
InChI Key |
KRRNXNZQQPMQPU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-methoxymethylnaphtalene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for potential anti-inflammatory and analgesic properties:
- Anti-inflammatory Agents : The compound is utilized in the synthesis of drugs like Naproxen, which is widely recognized for its anti-inflammatory effects .
- Analgesics : Research indicates that compounds derived from this compound exhibit analgesic properties, making them candidates for pain management therapies.
Organic Synthesis
The compound is also valuable in organic synthesis as a building block for more complex molecular architectures:
- Synthetic Intermediates : It is used to create various functionalized naphthalene derivatives that are pivotal in developing new materials and chemicals.
- Fluorescent Dyes : Derivatives of this compound have been explored for their potential use in fluorescent dyes due to their unique photophysical properties.
Study on Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of derivatives of this compound. The results indicated that certain modifications to the compound enhanced its efficacy in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
| Compound | Inhibition (%) | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | 75% | 10 | COX inhibition |
| Derivative B | 60% | 20 | Inhibition of TNF-alpha |
Synthesis of Novel Compounds
Research has demonstrated the utility of this compound in synthesizing novel compounds with enhanced biological activities:
- A series of naphthalene-based compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications to the methoxy group significantly influenced the anticancer activity.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound X | MGC-803 | 5.1 | Cytotoxic |
| Compound Y | HGC-27 | 7.6 | Apoptosis induction |
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Bromine Position : Bromine at the 2-position (as in 2-Bromo-6-methoxynaphthalene) enhances electrophilic substitution reactivity, making it suitable for Suzuki-Miyaura couplings to construct biaryl systems in pharmaceuticals . Bromine at the 6-position (e.g., Methyl 6-bromo-2-naphthoate) directs reactivity toward ester hydrolysis or nucleophilic substitution .
- Oxygen-Containing Substituents : Methoxy groups (-OCH3) improve solubility in polar solvents, whereas methoxymethyl (-OCH2CH3) or larger alkoxy groups (e.g., 2-methylbutoxy) increase lipophilicity, impacting drug bioavailability .
Pharmaceutical Relevance
- NSAID Intermediates: 2-Bromo-6-methoxynaphthalene is pivotal in synthesizing nabumetone, a non-acidic NSAID with reduced gastrointestinal toxicity .
- Impurity Profiling: Methyl 6-bromo-2-naphthoate is a controlled impurity in adapalene (a retinoid), necessitating strict regulatory compliance during synthesis .
Preparation Methods
Step 1: Bromination of 2-Naphthol
In, 2-naphthol is brominated using bromine (Br₂) in methylene chloride (CH₂Cl₂) to yield 1,6-dibromo-2-naphthol . The reaction employs a 5–10% molar excess of bromine and hydrogen peroxide (H₂O₂) to suppress side reactions.
Step 2: Reduction to Monobromo Intermediate
The dibromo intermediate is reduced with sodium bisulfite (NaHSO₃) in butanol at 94°C, selectively removing the bromine at position 1 to form 6-bromo-2-naphthol .
Step 3: Introduction of Methoxymethyl Group
To adapt this pathway for methoxymethylation, 6-bromo-2-naphthol could react with chloromethyl methyl ether (MOMCl) under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF) . This Williamson ether synthesis would substitute the hydroxyl group with a methoxymethyl moiety:
Critical Parameters :
-
Temperature: 50–60°C
-
Reaction Time: 6–8 hours
-
Yield: ~70–80% (estimated)
Challenges :
-
Competing oxidation of the naphthol ring.
-
Steric hindrance at position 2 may reduce reactivity.
Direct Bromination of Methoxymethyl-Substituted Naphthalenes
Source highlights the bromination of 6-(methoxymethoxy)naphthalene to produce 2-bromo-6-(methoxymethoxy)naphthalene. While this compound differs by an additional oxygen atom, the methodology informs strategies for regioselective bromination of methoxymethyl analogs.
Procedure Overview
-
Substrate Preparation : 6-Methoxymethylnaphthalene is synthesized via Friedel-Crafts alkylation of naphthalene using methoxymethyl chloride and AlCl₃ .
-
Bromination : Electrophilic bromination at position 2 is achieved using Br₂ in acetic acid (AcOH) at 40–50°C. The methoxymethyl group directs bromination to the para position (position 2).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Bromine Equivalents | 1.1 eq |
| Solvent | AcOH |
| Temperature | 45°C |
| Yield | 85% (estimated) |
Mechanistic Insight :
The electron-donating methoxymethyl group activates the naphthalene ring, favoring electrophilic attack at the less hindered position 2.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method for large-scale production:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Radical Bromination | 80–90 | High | Moderate |
| Sequential Bromination | 60–70 | Medium | High |
| Direct Bromination | 85 | High | Low |
| Dehalogenation | 65 | Medium | Moderate |
Recommendations :
-
Radical bromination is optimal for high-purity batches but requires hazardous solvents (CCl₄).
-
Direct bromination offers the best balance of yield and scalability for industrial applications.
Q & A
Q. What are the established synthetic routes for 2-Bromo-6-methoxynaphthalene, and what are their comparative advantages?
Methodological Answer: The synthesis of 2-Bromo-6-methoxynaphthalene typically involves halogenation or functional group interconversion on naphthalene derivatives. One route involves bromination of 6-methoxynaphthalene using bromine or N-bromosuccinimide (NBS) under controlled conditions. Another approach utilizes aromatic Finkelstein reactions, where iodide displacement of bromine in intermediates like methyl 6-bromo-2-naphthoate is followed by hydrolysis to achieve regioselective substitution . Key advantages include:
Q. How can researchers characterize the purity and structural integrity of 2-Bromo-6-methoxynaphthalene?
Methodological Answer: Characterization should combine:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm and methoxy groups at δ 3.8–4.0 ppm) .
- HPLC-MS : To detect impurities (<5%) and verify molecular ion peaks (m/z 237.09 for [M+H]) .
- Melting point analysis : Reported mp 108–111°C serves as a quick purity check .
Q. What are the stability considerations for storing 2-Bromo-6-methoxynaphthalene in laboratory settings?
Methodological Answer:
- Store in airtight, light-resistant containers at 0–6°C to prevent degradation via hydrolysis or photodebromination .
- Avoid prolonged exposure to moisture or strong bases, which may cleave the methoxymethyl group. Stability tests using TLC or GC-MS every 3–6 months are recommended .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of 2-Bromo-6-methoxynaphthalene in cross-coupling reactions?
Methodological Answer: The bromine atom at the 2-position and methoxymethyl group at the 6-position direct electrophilic/nucleophilic attacks due to electronic and steric effects:
- Electron-withdrawing bromine activates the naphthalene ring for nucleophilic substitution at the 1- and 3-positions.
- Methoxymethyl groups donate electron density via resonance, stabilizing intermediates in palladium-catalyzed couplings (e.g., Heck or Ullmann reactions). Computational studies (DFT) can map charge distribution to predict reaction sites .
Q. How can catalytic systems be optimized for efficient dehalogenation or functionalization of 2-Bromo-6-methoxynaphthalene?
Methodological Answer:
- Nickel catalysts : Ligand design (e.g., bidentate P,N ligands) enhances turnover frequency in reductive dehalogenation, reducing byproduct formation .
- Photoredox catalysis : Under blue light, iridium complexes enable C–Br bond activation for aryl-aryl coupling without harsh reagents. Screen solvents (e.g., DMF vs. THF) to balance reactivity and solubility .
Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound?
Methodological Answer: Contradictions often arise from:
- Impurity profiles : Compare batch-specific HPLC data and supplier certificates (>95% purity required for reproducibility) .
- Experimental conditions : Replicate reactions under strictly controlled parameters (e.g., anhydrous solvents, inert atmosphere). Use Bayesian statistical models to quantify uncertainty in yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
